N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
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Overview
Description
N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a complex organic compound that features both indole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole and isoindole precursors, followed by their coupling through amide bond formation. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The isoindole moiety can be reduced to form dihydroisoindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione, while reduction of the isoindole moiety can produce dihydroisoindole derivatives.
Scientific Research Applications
N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, leading to modulation of their activity and subsequent biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE: Lacks the 1,2-dimethyl substitution on the indole moiety.
N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE: Has a shorter alkyl chain connecting the indole and isoindole moieties.
Uniqueness
N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is unique due to its specific substitution pattern and the length of the alkyl chain connecting the two moieties. These structural features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Properties
Molecular Formula |
C26H29N3O3 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[2-(1,2-dimethylindol-3-yl)ethyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C26H29N3O3/c1-18-19(20-10-7-8-13-23(20)28(18)2)15-16-27-24(30)14-4-3-9-17-29-25(31)21-11-5-6-12-22(21)26(29)32/h5-8,10-13H,3-4,9,14-17H2,1-2H3,(H,27,30) |
InChI Key |
KZZGNYACJJMBJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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